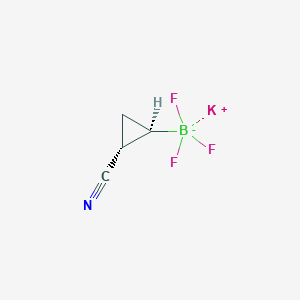

Potassium trans-2-cyanocyclopropyltrifluoroborate

Descripción

Potassium trans-2-cyanocyclopropyltrifluoroborate is a potassium trifluoroborate salt featuring a strained cyclopropane ring substituted with a cyano (-CN) group in the trans configuration. These compounds are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with transition-metal catalysts . The trans-2-cyano substituent likely introduces electronic and steric effects that modulate reactivity compared to other cyclopropyl or aryltrifluoroborates.

Propiedades

IUPAC Name |

potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLRHOTWKDACLL-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of potassium trans-2-cyanocyclopropyltrifluoroborate typically involves the reaction of a suitable cyclopropyl precursor with a boron trifluoride source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often involve the presence of a palladium catalyst and a base such as triethylamine (Et3N) to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Potassium trans-2-cyanocyclopropyltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and bases such as potassium acetate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

Potassium trans-2-cyanocyclopropyltrifluoroborate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.

Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced composites.

Mecanismo De Acción

The mechanism by which potassium trans-2-cyanocyclopropyltrifluoroborate exerts its effects involves its ability to act as a source of the trifluoroborate anion. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the coupling process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Potassium trans-2-cyanocyclopropyltrifluoroborate and related trifluoroborate salts:

Key Comparisons :

- Structural and Electronic Effects: The cyclopropane ring in this compound introduces significant ring strain (≈27 kcal/mol), which enhances reactivity in cross-coupling reactions compared to less-strained cyclobutyltrifluoroborates or aryltrifluoroborates . In contrast, tert-butyl-substituted cyclopropyltrifluoroborate () prioritizes steric bulk over electronic effects, making it suitable for stereoselective synthesis but less reactive in coupling reactions.

- Thermal Stability: Cyclopropane-containing trifluoroborates are generally less thermally stable than their aryl counterparts due to ring strain. For example, thermogravimetric analysis (TGA) of similar compounds (e.g., cyclobutyltrifluoroborates) shows decomposition onset temperatures near 150–200°C . The cyano group may slightly improve stability via resonance effects.

- Synthetic Accessibility: Copper(I)-catalyzed borylation/oxidation of aldehydes (as in ) could be adapted for synthesizing this compound, though forming the cyclopropane ring would require additional steps (e.g., [2+1] cycloaddition). This contrasts with aryltrifluoroborates (e.g., 4-cyanophenyltrifluoroborate in ), which are often synthesized via direct borylation of pre-functionalized arenes.

- Reactivity in Cross-Coupling: Cyclopropyltrifluoroborates exhibit faster coupling rates with aryl chlorides than aryltrifluoroborates due to their strained geometry, as demonstrated in Table 5 of .

Research Findings and Implications

- Pharmaceutical Applications: The strained cyclopropane moiety is a common motif in bioactive molecules (e.g., antiviral agents). This compound could serve as a precursor to such compounds via cross-coupling .

- Materials Science: The cyano group’s electron-withdrawing nature may enhance charge transport in conjugated polymers when incorporated via coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.